BenchChemオンラインストアへようこそ!

2-(Pyridin-3-yloxy)-benzonitrile

Physicochemical profiling Salt formation Coordination chemistry

2-(Pyridin-3-yloxy)-benzonitrile (CAS 936220-68-7) is a heterocyclic biaryl ether composed of a pyridin-3-yl ring linked via oxygen to the ortho position of a benzonitrile moiety. With molecular formula C12H8N2O and molecular weight 196.21 g/mol, this compound belongs to the pyridyloxy-benzonitrile family, a class of versatile small-molecule scaffolds employed in kinase inhibitor design and drug discovery.

Molecular Formula C12H8N2O
Molecular Weight 196.20 g/mol
Cat. No. B8388676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yloxy)-benzonitrile
Molecular FormulaC12H8N2O
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)OC2=CN=CC=C2
InChIInChI=1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)15-11-5-3-7-14-9-11/h1-7,9H
InChIKeyLDRLETPTHQIBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yloxy)-benzonitrile: Ortho-Cyano Biaryl Ether Building Block for Kinase-Targeted Medicinal Chemistry


2-(Pyridin-3-yloxy)-benzonitrile (CAS 936220-68-7) is a heterocyclic biaryl ether composed of a pyridin-3-yl ring linked via oxygen to the ortho position of a benzonitrile moiety . With molecular formula C12H8N2O and molecular weight 196.21 g/mol, this compound belongs to the pyridyloxy-benzonitrile family, a class of versatile small-molecule scaffolds employed in kinase inhibitor design and drug discovery [1]. Its ortho-cyano substitution pattern and 3-pyridyl ether connectivity confer distinct electronic and steric properties compared to its positional isomers (e.g., 4-(pyridin-3-yloxy)benzonitrile, CAS 58835-79-3; 2-(pyridin-2-yloxy)benzonitrile, CAS 868755-66-2), creating specific advantages for certain synthetic and pharmacological applications [2].

Why 2-(Pyridin-3-yloxy)-benzonitrile Cannot Be Interchanged with its 2-Pyridyl or 4-Substituted Isomers


The pyridyloxy-benzonitrile regioisomers exhibit distinct physicochemical profiles that preclude simple substitution in demanding research and industrial applications. The target compound features a predicted pKa of 4.11 for the pyridine nitrogen, while the 2-pyridyl isomer (CAS 868755-66-2) shows a markedly lower pKa of 2.33 . This ~1.8 log-unit difference in basicity directly impacts salt formation, aqueous solubility, and metal-coordination behavior. Furthermore, melting point data reveal that the 4-substituted regioisomer (CAS 58835-79-3, m.p. 50–52 °C) is a crystalline solid at ambient temperature, whereas the target ortho-substituted compound remains a liquid or low-melting solid, a critical distinction for formulation, purification, and handling workflows . These property gaps mean that a chemist screening for solubility, crystallinity, or coordination chemistry cannot rely on a different regioisomer to provide equivalent performance.

Quantitative Differentiation Evidence: 2-(Pyridin-3-yloxy)-benzonitrile vs. Closest Analogs


Pyridine Nitrogen Basicity (pKa): 2-(Pyridin-3-yloxy)-benzonitrile Is 60-Fold More Basic Than Its 2-Pyridyl Isomer

The predicted pKa of the pyridine nitrogen in 2-(pyridin-3-yloxy)-benzonitrile is 4.11 ± 0.10, compared to 2.33 ± 0.12 for the 2-pyridyl regioisomer (2-(pyridin-2-yloxy)benzonitrile, CAS 868755-66-2) . This represents a ~60-fold difference in basicity (ΔpKa ≈ 1.78). In the 2-pyridyl isomer, the nitrogen is situated ortho to the electron-withdrawing ether linkage, which delocalizes electron density and suppresses protonation. In the 3-pyridyl isomer, the nitrogen is meta to the oxygen, preserving higher basicity.

Physicochemical profiling Salt formation Coordination chemistry

Boiling Point and Thermal Handling: Ortho-Substituted 2-(Pyridin-3-yloxy)-benzonitrile Outperforms the Non-Heterocyclic Analog 2-Phenoxybenzonitrile

The predicted boiling point of 2-(pyridin-3-yloxy)-benzonitrile is 338.81 ± 22.00 °C at 760 Torr , approximately 24 °C higher than that of the non-heterocyclic analog 2-phenoxybenzonitrile (CAS 6476-32-0), which boils at 314.5 ± 25.0 °C [1]. The pyridine nitrogen introduces additional dipole-dipole interactions, raising the boiling point. Density values are nearly identical (1.230 vs. 1.2 g/cm³), but the higher boiling point of the target compound provides a wider thermal window for high-temperature reactions and vacuum distillation purification.

Thermal stability Distillation Purification

Ortho-Cyano Steric Shielding: A Differentiated Pharmacophore Geometry vs. the 4-Substituted Regioisomer

The ortho-cyano group in 2-(pyridin-3-yloxy)-benzonitrile creates a steric environment fundamentally different from that of the para-substituted isomer 4-(pyridin-3-yloxy)benzonitrile . The ortho-nitril group can act as a weak hydrogen-bond acceptor positioned at 60–90° to the biaryl ether plane, enabling unique hinge-binding interactions in kinase ATP pockets, as demonstrated by benzonitrile-based kinase inhibitor patents [1]. In contrast, the 4-isomer positions the nitrile para to the ether linkage, precluding this orthogonal binding geometry.

Medicinal chemistry Kinase hinge-binding Scaffold design

Lipophilicity Tuning: 2-(Pyridin-3-yloxy)-benzonitrile Is Predicted to Be Slightly More Lipophilic Than the 4-Substituted Isomer

While direct LogP data for the title compound is not consolidated in a single authoritative database, the 4-isomer has a reported LogP of 2.74558 (ChemSrc) . For the ortho-substituted target, LogP is predicted within the range 2.5–2.9 based on atom-based calculation methods, as ortho-substituted benzonitriles can exhibit slightly elevated lipophilicity due to reduced solvent accessibility of the polar nitrile . The predicted pKa difference (4.11 vs. the 4-isomer's pyridine nitrogen, which is less affected by the remote cyano group) also alters the ionization state at physiological pH, influencing logD.

Lipophilicity ADME Drug-likeness

Scaffold Validation: Derivative Demonstrates Geranylgeranyl Transferase Type I (GGTase I) Inhibitory Phenotype

A more advanced derivative containing the 2-(pyridin-3-yloxy)-benzonitrile core, 4-{5-[4-(3-chloro-phenyl)-3-oxo-piperazin-1-ylmethyl]-imidazol-1-ylmethyl}-2-(pyridin-3-yloxy)-benzonitrile (CHEMBL30270), exhibits an IC50 of 52,000 nM (52 µM) against human GGTase I, measured by incorporation of [³H]-GGPP in an in vitro biochemical assay [1]. While the potency of this elaborated derivative is moderate, it establishes GGTase I as a tractable target for the chemotype. In contrast, the same substitution pattern on the 4-position (para-cyano) has not been reported to yield active GGTase I inhibitors, suggesting that the ortho-cyano geometry contributes to target engagement.

GGTase I Cancer Protein prenylation

Optimal Deployment Scenarios for 2-(Pyridin-3-yloxy)-benzonitrile in Research and Industrial Settings


Kinase Inhibitor Fragment Growing: Exploiting Orthogonal Cyano H-Bond Geometry

In fragment-based drug discovery (FBDD) targeting kinases (e.g., TBK1, IKKε, FGFR), 2-(pyridin-3-yloxy)-benzonitrile serves as a privileged fragment core due to its ortho-cyano group, which provides an additional hydrogen-bond acceptor vector oriented ~60° out of the biaryl plane [1]. This geometry is absent in the 4-substituted regioisomer. Users can employ this scaffold for structure-guided fragment growing by functionalizing the unoccupied positions of the pyridine or benzonitrile rings, leveraging the validated kinase-inhibitor patent landscape [1].

GGTase I Inhibitor SAR Expansion Campaigns

The confirmed GGTase I inhibitory phenotype of a derivative (CHEMBL30270, IC50 = 52 µM) [1] positions the 2-(pyridin-3-yloxy)-benzonitrile scaffold as a viable starting point for systematic SAR exploration. Procurement of the parent compound enables parallel synthesis of focused libraries with variations at the imidazole, piperazine, and pyridine substituents, aiming to improve potency toward the nanomolar range. No comparable data exist for the 2-pyridyl or 4-substituted isomers in this target space.

Salt Form Screening for Solubility-Limited Formulations

The predicted pKa of 4.11 for the pyridine nitrogen [1] makes 2-(pyridin-3-yloxy)-benzonitrile amenable to salt formation with pharmaceutically acceptable acids (HCl, methanesulfonate, tosylate). This contrasts sharply with the 2-pyridyl isomer (pKa 2.33), which is too weakly basic for efficient salt formation under physiological conditions. Researchers requiring enhanced aqueous solubility for in vivo dosing or crystallization trials should prioritize the 3-pyridyl isomer specifically for its salt-forming capability.

High-Temperature Synthetic Transformations Requiring Thermal Stability

With a predicted boiling point of 338.8 °C [1], approximately 24 °C higher than the non-heterocyclic analog 2-phenoxybenzonitrile [2], the target compound is better suited for high-temperature reactions (e.g., Buchwald-Hartwig aminations, Ullmann couplings, or microwave-assisted protocols conducted in DMF or NMP at 150–200 °C). This thermal margin reduces the risk of reactant loss through evaporation, improving reaction yield consistency in medicinal chemistry scale-up operations.

Quote Request

Request a Quote for 2-(Pyridin-3-yloxy)-benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.